
Methyl 2-(tetrahydrofuran-3-yl)acetate
Overview
Description
“Methyl 2-(tetrahydrofuran-3-yl)acetate” is a chemical compound with the molecular formula C7H12O3 . It is a clear yellow liquid .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(tetrahydrofuran-3-yl)acetate” is 144.17 . The molecular structure can be represented by the formula C7H12O3 .Physical And Chemical Properties Analysis
“Methyl 2-(tetrahydrofuran-3-yl)acetate” is a clear yellow liquid . It is practically insoluble to insoluble in water but soluble in ethanol . The boiling point is not specified .Scientific Research Applications
Solvent Applications
Methyl 2-(tetrahydrofuran-3-yl)acetate: , due to its structural similarity to 2-Methyltetrahydrofuran (MeTHF) , may be used as a solvent in various chemical reactions. MeTHF is known for being a biodegradable solvent with a good environmental footprint and is used in hydrogenation processes .
Synthesis Intermediate
Compounds like Methyl 2-(tetrahydrofuran-3-yl)acetate are often used as intermediates in the synthesis of more complex molecules. They can be involved in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Green Chemistry
There’s a push in the chemical industry towards using green solvents that are more environmentally friendlyMethyl 2-(tetrahydrofuran-3-yl)acetate could potentially be part of this movement as an alternative to more harmful solvents .
Safety and Hazards
Future Directions
The use of 2-methyltetrahydrofuran in organometallic chemistry has been a topic of interest in recent years . It has been used as an alternative to the classical tetrahydrofuran due to its higher stability with basic organometallic reagents . This makes it suitable for processes involving such sensitive species including asymmetric transformations . The easy formation of an azeotropic mixture with water, the substantial immiscibility with water, and the fact it derives from natural sources (corncobs or bagasse), allow to consider it in agreement with the Anastas’ Green Chemistry principles .
Mechanism of Action
Mode of Action
It is suggested that the compound might interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
It is known that the compound is involved in the synthesis of various stereoisomers . The compound undergoes mesylation and nucleophilic substitution to afford the corresponding product with specific configuration
Result of Action
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties
Action Environment
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties These properties could potentially be influenced by environmental factors
properties
IUPAC Name |
methyl 2-(oxolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBZCCIRKXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(tetrahydrofuran-3-yl)acetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


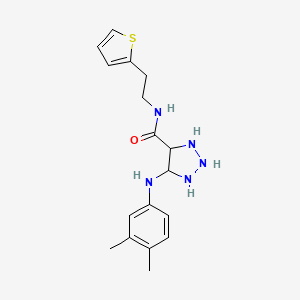
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
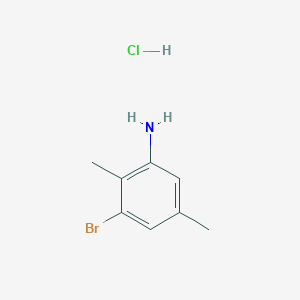
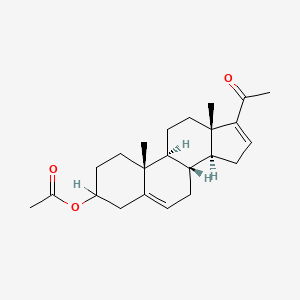
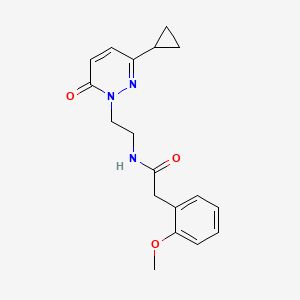
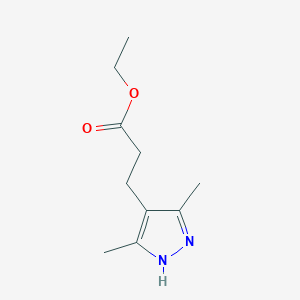
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2909726.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
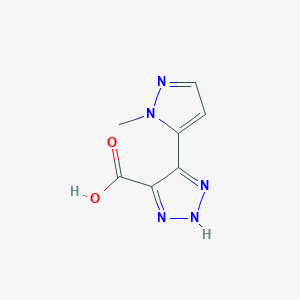
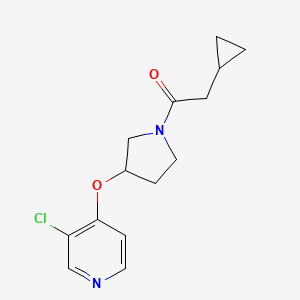
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)